rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride
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Overview
Description
rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride: is a chemical compound that belongs to the class of cyclopentanamines It is characterized by the presence of a benzyloxy group attached to the cyclopentane ring and an amine group in the hydrochloride form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclopentane ring.
Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with the cyclopentane ring.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzyloxy group.
Reduction: Reduction reactions can target the amine group, converting it to different functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products vary depending on the nucleophile used but can include various substituted cyclopentanamines.
Scientific Research Applications
Chemistry
In chemistry, rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,3S)-3-(Benzyloxy)cyclopentan-1-amine
- Cyclopentanamine derivatives
Uniqueness
rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a benzyloxy and an amine group. This combination of features allows for distinct chemical reactivity and biological activity compared to other cyclopentanamine derivatives.
Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVRQNSFUGFHHJ-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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